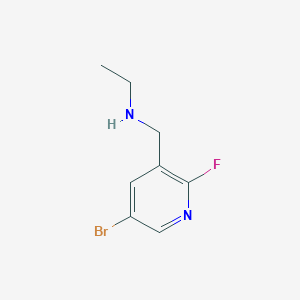

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine

Description

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine (CAS: 2748283-55-6) is a substituted pyridine derivative with a molecular formula of C₈H₁₀BrFN₂ and a molecular weight of 233.09 g/mol . The compound features a pyridine core substituted with bromo and fluoro groups at the 5- and 2-positions, respectively, and an ethanamine moiety attached via a methylene bridge to the 3-position of the pyridine ring. This structure imparts unique physicochemical properties, including moderate polarity (PSA: ~38.91 Ų) and lipophilicity (LogP: ~2.14), as inferred from its parent compound, (5-bromo-2-fluoropyridin-3-yl)methanamine (CAS: 1211584-25-6) .

Properties

IUPAC Name |

N-[(5-bromo-2-fluoropyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2/c1-2-11-4-6-3-7(9)5-12-8(6)10/h3,5,11H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVMTYACIQIXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(N=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in material science and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as halogenated pyridine cores, amine-functionalized side chains, or related pharmacophores.

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Modifications

- Cyclopropanamine vs.

- Heterocycle Variations : Substituting pyridine with pyrazine (e.g., N-((3-Chloropyrazin-2-yl)methyl)ethanamine) modifies electronic properties, affecting solubility and hydrogen-bonding capacity .

Pharmacophore Analogues

- NBOMe Series (25B-NBOMe, 25C-NBOMe): These phenethylamine derivatives share an ethanamine backbone but replace pyridine with a substituted phenyl ring.

- Bromofuran Derivatives : Compounds like 1-(5-Bromofuran-2-yl)-N-methylmethanamine exhibit reduced nitrogen content and aromaticity compared to pyridine analogs, likely lowering basicity and altering bioavailability .

Biological Activity

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoropyridine with ethanamine under controlled conditions. This process may utilize various coupling agents and solvents to enhance yield and purity. The structure of the compound is confirmed through techniques such as NMR and mass spectrometry.

Pharmacological Properties

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and antibacterial effects. Studies have demonstrated its interaction with various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating psychiatric disorders.

Table 1: Biological Activity Summary

The compound’s mechanism involves binding to specific receptors in the central nervous system, influencing neurotransmitter release and activity. Its dual action on both dopamine and serotonin receptors suggests potential for treating depression and anxiety disorders.

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers found that it significantly increased locomotor activity in rodent models, indicating a stimulant effect. The compound's EC50 values for D2 and 5-HT1A receptor activation were reported as 0.9 nmol/L and 2.3 nmol/L respectively, showcasing its potency in modulating these pathways .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL, indicating a strong antibacterial effect compared to standard antibiotics like linezolid . This study highlighted its potential as a novel therapeutic agent for bacterial infections.

Preparation Methods

Demethylation and Activation

Demethylation of the methoxy group is achieved using boron tribromide (BBr₃) in DCM, converting it to a hydroxyl group. The hydroxyl group is then activated as a mesylate or tosylate to enhance its leaving capacity.

Reaction Conditions:

-

Demethylation: BBr₃, DCM, −78°C to 25°C

-

Activation: Methanesulfonyl chloride (MsCl), triethylamine, DCM

Nucleophilic Substitution with Ethanamine

The activated intermediate undergoes nucleophilic substitution with ethanamine in a polar aprotic solvent (e.g., dimethylformamide, DMF). This step replaces the mesylate group with a methylene-ethanamine moiety.

Reaction Conditions:

Alternative Pathway: Reductive Amination

An alternative route involves reductive amination of a pyridine-3-carbaldehyde derivative.

Synthesis of 5-Bromo-2-fluoropyridine-3-carbaldehyde

Oxidation of 3-methyl-5-bromo-2-fluoropyridine using manganese dioxide (MnO₂) or a Swern oxidation protocol generates the aldehyde.

Reaction Conditions:

-

Oxidizing Agent: MnO₂, dichloromethane, reflux

-

Yield: ~75%

Reductive Amination with Ethanamine

The aldehyde reacts with ethanamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.

Reaction Conditions:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Diazotization/Bromination | Diazotization, bromination, substitution | High regioselectivity, scalable | Multiple steps, moderate yields |

| Reductive Amination | Oxidation, reductive amination | Fewer steps, functional group tolerance | Requires aldehyde precursor |

Optimization Strategies

Q & A

Q. What are the optimal synthetic routes for N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, microwave-assisted reactions at 140°C under argon with bis(triphenylphosphine)palladium(II) dichloride achieve efficient coupling . Alternatively, reductive amination of 5-bromo-2-fluoropyridine-3-carbaldehyde with ethanamine, followed by purification via silica gel chromatography (gradient elution with ethyl acetate/hexane), yields the target compound. Reaction time, temperature, and catalyst loading significantly affect yields, as seen in analogous syntheses where extended stirring with trifluoroacetic acid (TFA) reduced yields to 11.1% due to side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR identifies the ethanamine chain (δ 2.5–3.0 ppm for CH₂NH₂) and pyridinyl protons (δ 7.5–8.5 ppm).

- ¹³C NMR confirms the bromo (C-Br ~105 ppm) and fluoro (C-F ~150 ppm) substituents.

High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₉BrFN₂), while HPLC with UV detection (λ = 254 nm) monitors purity. These methods align with protocols used for structurally similar pyridinylmethanamines .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Post-reaction purification via gravity filtration (to remove desiccants like Na₂SO₄) followed by silica gel column chromatography with ethyl acetate/hexane gradients (50:50 to 5:95 v/v) effectively isolates the product. For hydrochloride salts, precipitation with ether-HCl yields >90% purity, as demonstrated in analogous dihydrochloride syntheses .

Q. What are the stability considerations for this compound under storage?

Q. How can researchers validate the absence of common by-products?

- Methodological Answer : Use thin-layer chromatography (TLC) with iodine staining to detect unreacted precursors. For halogenated impurities (e.g., residual 5-bromo-2-fluoropyridine), inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine/fluorine content, ensuring <0.1% contamination .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when optimizing catalysts?

- Methodological Answer : Employ design of experiments (DOE) to systematically vary Pd catalyst loading (0.5–5 mol%), ligand type (e.g., triphenylphosphine vs. XPhos), and solvent (DMF vs. THF). For example, microwave-assisted Suzuki couplings with XPhos increased yields by 20% compared to triphenylphosphine in analogous reactions . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, such as oxidative addition of the bromo substituent .

Q. What strategies mitigate by-product formation during reductive amination?

- Methodological Answer : Control pH during workup: After TFA deprotection, adjust aqueous layers to pH 10 before extraction to minimize protonation of the amine and reduce side-product solubility. Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted aldehydes, as validated in related pyridinylmethanamine syntheses .

Q. How do structural modifications (e.g., replacing bromine with iodine) impact biological activity?

- Methodological Answer : Synthesize analogs via halogen-exchange reactions (e.g., Finkelstein reaction) and compare binding affinities in receptor assays. For instance, replacing bromine with iodine in NBOMe derivatives increased serotonin receptor (5-HT₂A) binding by 30%, suggesting halogen size influences target engagement .

Q. What advanced chromatographic methods resolve co-elution issues with structurally similar analogs?

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Methodological Answer :

Perform density functional theory (DFT) calculations to predict electronic effects of substituents. For pyridinylmethanamines, electron-withdrawing groups (e.g., -F) stabilize the amine moiety, reducing metabolic oxidation. Molecular docking (e.g., AutoDock Vina) can prioritize derivatives with optimal steric fit for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.